molecular formula C17H29BF3NO4 B563573 (R)-BoroLeu-(+)-Pinanediol trifluoroacetate CAS No. 179324-87-9

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No. B563573
M. Wt: 379.227
InChI Key: SRFQKJZNJYTMNI-CDVUYJLHSA-N
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Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Molecular Structure Analysis

TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .


Chemical Reactions Analysis

The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, and a boiling point of 72.4 °C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry Trifluoroacetic acid (TFA) is an organofluorine compound widely used in organic chemistry . It’s a stronger acid than acetic acid, making it useful for various purposes .

  • Application: Synthesis and Deprotection TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It’s also used during reversed-phase HPLC purification of peptides .

  • Methods of Application In the peptide synthesis process, TFA is used to cleave the peptide from the resin and to remove the protecting groups used during synthesis . The process typically involves treating the resin-bound peptide with a solution of TFA, which cleaves the peptide and removes the protecting groups .

  • Scientific Field: Organic Synthesis TFA is used in the Birch reduction process, a chemical reaction that is used to convert arenes to cyclohexadienes . This process is important in the field of organic synthesis .

  • Application: Silylation of Alcohols The Birch reduction product can act as a donor for the silylation of an alcohol . Silylation is a process that protects the hydroxyl group in alcohols, which is a crucial step in many organic synthesis procedures .

  • Methods of Application The process typically involves treating the alcohol with the Birch reduction product in the presence of a silylating agent . This results in the replacement of the hydroxyl group with a silyl group .

  • Results or Outcomes The use of TFA in the silylation of alcohols allows for the protection of the hydroxyl group, which can improve the efficiency and selectivity of subsequent reactions .

  • Scientific Field: Protein Recovery in Chromatography TFA is used in the recovery of proteins in reversed-phase chromatography .

  • Application Enhancing Protein Recovery

    The recovery of proteins is affected by the TFA concentration in the mobile phase. It was found that recoveries of proteins showed maximum in the range of 0.01–0.1 v/v% .

  • Methods of Application Transferrin and lysozyme were used to evaluate the recoveries of proteins from dedicated reversed-phase columns. Different types of reversed-phase columns were evaluated, such as core shell type materials (Aeris Widepore with C4, C8 and C18 modification) as well as fully porous hybrid particles (Waters BEH, modified with C4 and C18 alkyl chains) .

  • Results or Outcomes Recoveries ranged between 60.7–95.2% for transferrin and 72.1–99.8% for lysozyme . At least two different adsorption effects, the well-known hydrophobic and silanophilic/polar interaction might influence the recovery. In addition to this, conformational effects due to ion pairing with the acidic mobile phase additive might change them .

Safety And Hazards

TFA is highly corrosive . A hazard and risk assessment reviews the mammalian toxicity of TFA and human exposure to assess the margin of exposures .

Future Directions

While specific future directions for “®-BoroLeu-(+)-Pinanediol trifluoroacetate” are not available, the field of organic chemistry continues to evolve with new methodologies and techniques being developed .

properties

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-CDVUYJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658025
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methyl-1-((3AS,4S,6S,7AR)-3A,5,5-trimethylhexahydro-4,6-methanobenzo[D][1,3,2]dioxaborol-2-YL)butan-1-amine 2,2,2-trifluoroacetate

CAS RN

179324-87-9
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
L Kollár, M Gobec, M Proj, L Smrdel, D Knez, T Imre… - Cells, 2021 - mdpi.com
Cells | Free Full-Text | Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Next Article in Journal Adipose Tissue-…
Number of citations: 4 www.mdpi.com
Y Ju, L He, Y Zhou, T Yang, K Sun… - Journal of Medicinal …, 2020 - ACS Publications
Caseinolytic protease P (ClpP) is considered as a promising target for the treatment of Staphylococcus aureus infections. In an unbiased screen of 2632 molecules, a peptidomimetic …
Number of citations: 18 pubs.acs.org

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